(1S)-1-(2-phenylphenyl)ethan-1-amine
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Overview
Description
(1S)-1-(2-phenylphenyl)ethan-1-amine is an organic compound characterized by its unique structure, which includes a phenyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-phenylphenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzene and ethylamine.
Grignard Reaction: A Grignard reagent is prepared by reacting bromobenzene with magnesium in anhydrous ether. This reagent is then reacted with benzophenone to form a secondary alcohol.
Reduction: The secondary alcohol is reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Resolution: The racemic mixture of the amine is resolved using chiral resolution techniques to obtain the (1S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2-phenylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Imine, nitrile
Reduction: Secondary amine, tertiary amine
Substitution: Nitro-phenyl, sulfonyl-phenyl, halogenated phenyl derivatives
Scientific Research Applications
(1S)-1-(2-phenylphenyl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of dyes and polymers.
Mechanism of Action
The mechanism of action of (1S)-1-(2-phenylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(2-phenylphenyl)ethan-1-amine
- 1-(2-phenylphenyl)ethan-1-amine
- 1-(2-phenylphenyl)ethanol
Uniqueness
(1S)-1-(2-phenylphenyl)ethan-1-amine is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The (1S)-enantiomer may exhibit different pharmacological properties compared to its (1R)-enantiomer or racemic mixture, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C14H15N |
---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
(1S)-1-(2-phenylphenyl)ethanamine |
InChI |
InChI=1S/C14H15N/c1-11(15)13-9-5-6-10-14(13)12-7-3-2-4-8-12/h2-11H,15H2,1H3/t11-/m0/s1 |
InChI Key |
WPRJUUUGBBRPCJ-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1C2=CC=CC=C2)N |
Canonical SMILES |
CC(C1=CC=CC=C1C2=CC=CC=C2)N |
Origin of Product |
United States |
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